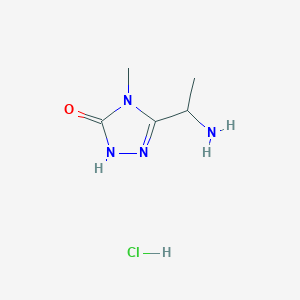

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a heterocyclic compound that features a triazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminoethyl derivatives with hydrazine and methyl isocyanate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

化学反应分析

Substitution Reactions

The aminoethyl group (-CH₂CH₂NH₂) acts as a nucleophile, enabling substitutions with electrophiles like alkyl halides or acyl chlorides. For example:

-

Alkylation : Reaction with methyl iodide or ethyl bromide under basic conditions (e.g., NaH) replaces the amino hydrogen with alkyl groups, forming N-alkyl derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in the presence of bases (e.g., triethylamine) yields acylated derivatives.

Condensation Reactions

The amino group can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones):

-

Imine Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions produces Schiff base derivatives .

-

Hydrazone Formation : Interaction with ketones (e.g., acetone) generates hydrazones .

Ring-Opening/Cyclization

The triazole ring may undergo ring-opening under specific conditions, followed by cyclization to form new heterocycles:

-

BF₃·Et₂O-Promoted Reactions : Similar to triazole–nitrile cyclizations, the ring could open to form intermediates that react with nitriles to yield imidazoles .

-

Rhodium-Catalyzed Cyclizations : Analogous to protocols in , the compound may participate in cyclizations with other heterocycles (e.g., oxadiazoles) to generate fused ring systems.

Reagents and Conditions

Major Products

Mechanistic Insights

-

Substitution Mechanism : The amino group’s lone pair facilitates nucleophilic attack, with bases deprotonating intermediates for stability.

-

Cyclization Mechanism : BF₃·Et₂O promotes ring-opening of the triazole to form diazo-imine intermediates, which react with nitriles to cyclize into imidazoles .

Biological Implications

While direct data on this compound is limited, structurally similar triazoles exhibit antimicrobial activity. Substitution or acylation may modulate this activity by altering solubility or target affinity .

科学研究应用

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a series of synthesized compounds based on the triazole framework demonstrated notable anti-proliferative activity against human cancer cells, indicating that modifications to the triazole structure can enhance therapeutic efficacy .

2. Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal strains, revealing significant inhibitory effects. The mechanism of action appears to involve disruption of microbial cell wall synthesis and function, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity

The compound's structural characteristics make it suitable for use as a herbicide. Its derivatives have been synthesized and tested for their ability to inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices .

2. Plant Growth Regulation

In addition to herbicidal properties, there is evidence suggesting that this compound can act as a plant growth regulator. It influences various physiological processes in plants, potentially enhancing growth and yield under specific conditions .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

相似化合物的比较

Similar Compounds

1-(3-chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane: Exhibits significant antiviral activity.

1-aminoadamantane: Known for its antiviral and antiparkinsonian properties.

3-(1-aminoethyl)phenol: Used in various chemical syntheses and as a biochemical probe.

Uniqueness

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties.

生物活性

3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique triazole structure. This compound has garnered interest due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10N4O⋅HCl with a molecular weight of approximately 162.62 g/mol. The presence of multiple nitrogen atoms in its structure significantly influences its chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of triazoles have been shown to possess significant antibacterial properties against various pathogens. A study demonstrated that certain triazole derivatives had minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on the antimicrobial activity of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is limited, its structural similarities suggest potential efficacy in this area.

Antioxidant Activity

The antioxidant properties of triazole derivatives are well-documented. Compounds similar to 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been evaluated using the DPPH radical scavenging method. For example, some derivatives showed up to 88.6% inhibition of DPPH radicals, indicating strong antioxidant activity . This suggests that the compound may also exhibit similar protective effects against oxidative stress.

Anticancer Activity

The potential anticancer properties of triazole derivatives are a significant area of research. Some studies have reported that compounds with structural similarities to 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrate cytotoxic effects against various cancer cell lines. For instance, certain triazole-thione derivatives were found to inhibit growth in colon carcinoma cells with IC50 values ranging from 6.2 μM to higher values for other cancer types . Further studies are needed to explore the specific anticancer mechanisms associated with this compound.

The biological activity of 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may be attributed to its ability to interact with biological targets such as enzymes or receptors. Preliminary studies utilizing molecular docking techniques suggest that similar compounds can effectively bind to specific targets involved in disease pathways . Understanding these interactions will be crucial for elucidating the therapeutic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Contains an aminomethyl group | Potentially different biological activity profiles |

| 3-(Aminopropyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Longer propyl chain | May exhibit varying solubility and reactivity |

| 3-(Phenylamino)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Substituted with a phenyl group | Altered electronic properties affecting reactivity |

This table illustrates how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies

While specific case studies focusing solely on 3-(1-aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one are sparse in the literature, related studies provide insights into its potential applications:

- Antibacterial Studies : Research on related triazole compounds has shown promising results against resistant bacterial strains.

- Antioxidant Screening : Various derivatives have been screened for their ability to scavenge free radicals effectively.

- Cytotoxicity Evaluations : Investigations into the cytotoxic effects on cancer cell lines have indicated potential therapeutic applications.

属性

IUPAC Name |

3-(1-aminoethyl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.ClH/c1-3(6)4-7-8-5(10)9(4)2;/h3H,6H2,1-2H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESICMFJTBPBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)N1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。